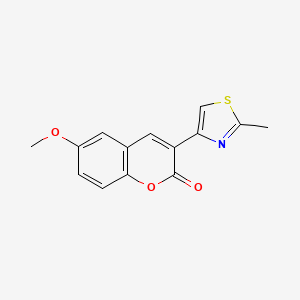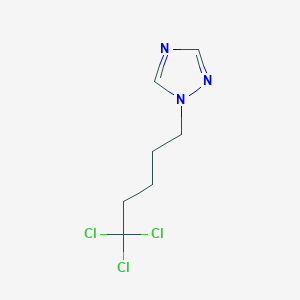
6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one est un composé organique synthétique appartenant à la classe des chromen-2-ones. Ce composé est caractérisé par la présence d'un groupe méthoxy en position 6, d'un groupe thiazolyle en position 3 et d'une structure de base chromen-2-one.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 6-méthoxy-2H-chromen-2-one avec le 2-méthyl-1,3-thiazole-4-carbaldéhyde en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le noyau chromen-2-one peut être réduit pour former un dérivé dihydro.
Substitution : Le groupe thiazolyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'un catalyseur.
Produits principaux
Oxydation : Formation de 6-hydroxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one.
Réduction : Formation de 6-méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-dihydrochromen-2-one.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
La 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Méthoxy-2H-chromen-2-one : N'a pas de groupe thiazolyle, ce qui le rend moins polyvalent dans certaines réactions.
3-(2-Méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one : N'a pas de groupe méthoxy, ce qui peut affecter sa réactivité et ses propriétés.
Unicité
La 6-Méthoxy-3-(2-méthyl-1,3-thiazol-4-yl)-2H-chromen-2-one est unique en raison de la présence à la fois du groupe méthoxy et du groupe thiazolyle, qui confèrent des propriétés chimiques distinctes et des applications potentielles. Cette combinaison permet une plus large gamme de réactions chimiques et d'activités biologiques par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C14H11NO3S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
6-methoxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one |
InChI |
InChI=1S/C14H11NO3S/c1-8-15-12(7-19-8)11-6-9-5-10(17-2)3-4-13(9)18-14(11)16/h3-7H,1-2H3 |
Clé InChI |
LIAJMGUHCYPMTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707479.png)
![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![(1E)-1-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B11707496.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
![1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-2-phenyl-1H-indole](/img/structure/B11707528.png)
![3-(3,5-Dimethylbenzyl)-2-methyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B11707531.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11707540.png)
![1-Methyl-3-phenylbenzo[f]quinoline](/img/structure/B11707542.png)
